
Fludarabine phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fludarabine phosphate typically involves the reaction of fludarabine with triethyl phosphate in the presence of phosphorus oxychloride. The reaction is carried out in a low-temperature reaction bath, followed by extraction and recrystallization to obtain the final product with high purity .
Industrial Production Methods: Industrial production methods often utilize a combination of chemical and enzymatic processes. For example, 2-fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil in the presence of Enterobacter aerogenes to yield fludarabine. This is followed by phosphorylation and crystallization to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Fludarabine phosphate undergoes several types of chemical reactions, including:
Dephosphorylation: Rapidly dephosphorylated to 2-fluoro-ara-A.
Phosphorylation: Intracellular phosphorylation by deoxycytidine kinase to form the active triphosphate, 2-fluoro-ara-ATP.
Common Reagents and Conditions:
Dephosphorylation: Occurs under physiological conditions.
Phosphorylation: Requires deoxycytidine kinase and occurs intracellularly.
Major Products:
2-fluoro-ara-A: Formed after dephosphorylation.
2-fluoro-ara-ATP: The active triphosphate form that inhibits DNA synthesis.
Scientific Research Applications
Chronic Lymphocytic Leukemia (CLL)
Fludarabine phosphate is primarily indicated for the treatment of adult patients with B-cell chronic lymphocytic leukemia who have not responded to or whose disease has progressed during treatment with at least one standard alkylating-agent regimen. Clinical trials have demonstrated that this compound can achieve significant response rates in refractory cases. For instance, a study reported overall response rates of 48% and 32% in heavily pretreated patients . The median survival for these patients has been noted at approximately 43 to 52 weeks .
Table 1: Summary of Clinical Studies on this compound in CLL
Study | Patient Population | Dose (mg/m²) | Overall Response Rate (%) | Median Survival (weeks) |
---|---|---|---|---|
MDAH | Refractory CLL | 22-40 | 48 | 43 |
SWOG | Refractory CLL | 15-25 | 32 | 52 |
Non-Hodgkin's Lymphoma (NHL)
This compound has shown efficacy in treating low-grade non-Hodgkin's lymphoma. Its use as a single agent or in combination with other chemotherapeutic agents has been explored. While the results are promising, further studies are needed to establish definitive treatment protocols and combinations that maximize therapeutic outcomes .
Other Hematological Malignancies
This compound is also being investigated for its effectiveness against other lymphoid malignancies such as Hodgkin's disease and hairy cell leukemia. Although initial findings are encouraging, more extensive clinical trials are necessary to confirm its efficacy in these areas .
Combination Therapies
This compound is often used in combination with other agents to enhance therapeutic efficacy. For example, it has been combined with cyclophosphamide, mitoxantrone, and rituximab for treating indolent non-Hodgkin's lymphomas. Additionally, it plays a role in conditioning regimens prior to allogeneic stem cell transplants due to its immunosuppressive properties .
Case Studies on Combination Therapies
- Study on CLL and Rituximab : A combination of this compound and rituximab showed improved response rates compared to fludarabine alone, indicating synergistic effects that warrant further investigation .
- Chagas Disease Research : Recent studies have explored repurposing this compound for treating Trypanosoma cruzi infections, showing potential synergy when combined with other FDA-approved drugs .
Safety and Tolerability
While this compound is generally well tolerated, it can cause significant myelosuppression and other adverse effects such as nausea, vomiting, and transient liver enzyme elevations . Monitoring for toxicity is crucial, especially in patients with renal impairment or advanced age.
Table 2: Common Adverse Effects Associated with this compound
Adverse Effect | Frequency |
---|---|
Myelosuppression | Common |
Nausea | Common |
Vomiting | Common |
Liver Enzyme Elevation | Occasional |
Mechanism of Action
Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A, which is then phosphorylated intracellularly to the active triphosphate, 2-fluoro-ara-ATP. This active form inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Cladribine: Another purine analog used in the treatment of hematological malignancies.
Pentostatin: A purine analog that inhibits adenosine deaminase and is used in the treatment of hairy cell leukemia.
Uniqueness: Fludarabine phosphate is unique due to its specific mechanism of action involving the inhibition of multiple enzymes critical for DNA synthesis. This makes it particularly effective against rapidly dividing cancer cells .
Biological Activity
Fludarabine phosphate, a purine nucleoside analog, is an important chemotherapeutic agent primarily used in the treatment of B-cell chronic lymphocytic leukemia (CLL) and other hematologic malignancies. Its biological activity is characterized by its mechanisms of action, pharmacological properties, and clinical efficacy, which are detailed in this article.
This compound is rapidly converted in vivo to its active metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its effects through several mechanisms:
- DNA Synthesis Inhibition : F-ara-ATP inhibits key enzymes involved in DNA synthesis, including DNA polymerase alpha and ribonucleotide reductase. This action disrupts the replication of DNA in rapidly dividing tumor cells, leading to cell death .
- Lymphocytotoxic Activity : The compound shows preferential toxicity towards T-lymphocytes, making it particularly effective against lymphoid malignancies .
- STAT-1 Activation Inhibition : this compound has been identified as a STAT-1 activation inhibitor, further contributing to its antitumor effects .
Pharmacokinetics
This compound is administered intravenously or orally, with pharmacokinetic studies indicating that its clearance correlates with creatinine clearance (CLcr) levels in patients. The drug's exposure levels and associated toxicity profiles remain consistent across diverse patient populations .
Summary of Clinical Trials
This compound has demonstrated significant efficacy in various clinical trials:
Study Source | Patient Population | Dose (mg/m²) | Overall Response Rate | Complete Response Rate | Median Survival |
---|---|---|---|---|---|
M.D. Anderson Cancer Center | 48 patients with refractory CLL | 22–40 daily for 5 days | 48% | 13% | 43 weeks |
SWOG Cancer Research Network | 31 patients with refractory CLL | 15–25 daily for 5 days | 32% | 13% | 52 weeks |
Phase II Trial (Oral Formulation) | 81 patients with untreated B-CLL | 40 mg/m² daily for 5 days | 71.6% | 37% (complete) | Not specified |
These trials indicate that this compound can induce significant responses even in heavily pretreated patients, suggesting minimal cross-resistance with other agents used in CLL treatment .
Case Studies
- M.D. Anderson Cancer Center Study :
- Oral this compound Trial :
Adverse Effects
Common adverse effects associated with this compound include:
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which fludarabine phosphate inhibits DNA synthesis, and how does its selectivity for DNA polymerases influence experimental outcomes?
this compound, a purine analog, is metabolized intracellularly to F-ara-ATP, which competes with dATP for incorporation into elongating DNA strands . It exhibits higher affinity for DNA polymerase α (Ki = 1.1 μM) compared to DNA polymerase δ (Ki = 1.3 μM), leading to preferential chain termination during replication . Researchers should account for this selectivity when designing studies on replication fidelity or cytotoxicity, as polymerase δ can excise incorporated fludarabine in vitro, potentially reducing efficacy in certain cell types .
Q. What validated chromatographic methods are recommended for quantifying this compound purity and detecting degradation products?
Reverse-phase HPLC with UV detection at 260 nm is widely used. For impurity profiling:
- Early-eluting impurities : Use a C18 column (e.g., Discovery C18) with mobile phase gradients optimized to resolve degradation products (e.g., dephosphorylated metabolites) .
- Late-eluting impurities : Apply relative response factors (e.g., 1.0 for novel degradation peaks) to quantify species exceeding 0.2% thresholds, ensuring total impurities ≤2.0% . System suitability requires resolution ≥2.0 between this compound and nearest impurity .
Q. How should stability studies for this compound solutions be designed to ensure data reproducibility?
- Concentrate stability : Store reconstituted solutions at 2–8°C in Type I glass vials; stability extends ≥15 days with <10% degradation .
- Diluted solutions : In 0.9% NaCl (0.05 mg/mL), stability is maintained for 30 days at 15–25°C when protected from light . Validate via HPLC assays using calibration curves (linear range: 0.01–0.5 mg/mL, r² ≥0.999) and monitor degradation kinetics at multiple timepoints .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across cell lines with varying DNA repair capacities?
Discrepancies often arise from differences in deoxycytidine kinase activity (required for phosphorylation) and DNA polymerase δ/ε expression (affecting drug excision). To address this:
- Experimental design : Include isogenic cell lines with CRISPR-edited DNA repair genes (e.g., POLA1 vs. POLD1 knockouts) .
- Data normalization : Use dATP pool measurements (via LC-MS) to adjust for competition effects in nucleotide incorporation assays .
Q. What strategies are recommended for impurity profiling of this compound in compliance with pharmacopeial standards?
- EP Impurities : Monitor critical impurities like Fludarabine EP Impurity B (CAS 149297-79-0) and D (CAS 700-49-2) using reference standards .
- Method optimization : Employ tandem mass spectrometry (LC-MS/MS) for structural identification of unknown peaks observed in HPLC chromatograms .
- Forced degradation : Expose samples to heat (40°C), acid (0.1M HCl), and oxidizers (H₂O₂) to simulate degradation pathways and validate method robustness .
Q. How should pharmacokinetic (PK) models be structured to predict this compound activity in hematopoietic stem cell transplantation regimens?
- Compartmental modeling : Use a two-compartment model with saturable phosphorylation kinetics (Km ≈ 15 μM) to account for nonlinear intracellular activation .
- Covariate analysis : Incorporate renal function (creatinine clearance) and drug interactions (e.g., with cyclophosphamide) to adjust dosing in clinical protocols .
Q. What experimental considerations are critical when combining this compound with alkylating agents (e.g., melphalan) in preconditioning regimens?
Properties
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUYCYHIANZCFB-FJFJXFQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023060 | |
Record name | Fludarabine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL) | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FLUDARABINE PHOSPHATE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/312887%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
75607-67-9 | |
Record name | Fludarabine phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75607-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludarabine phosphate [USAN:USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075607679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | fludarabine phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fludarabine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUDARABINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X9VK9O1SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.